2-morpholino-6-phenyl-4(3H)-pyrimidinone

Leukemia differentiation therapy Myelomonocytic differentiation Cancer cell proliferation arrest

This compound addresses the need for a well-characterized negative control in PI3K/mTOR inhibitor SAR programs. Lacking the critical 6-(3-hydroxyphenyl) motif essential for PI3K affinity pocket engagement, it enables deconvolution of scaffold-mediated vs. target-specific effects. - Fragment-like properties (MW 257.29, cLogP 0.5, 2 rotatable bonds) for FBDD campaigns - Potential phenotypic probe for AML differentiation studies (validation required) - Multi-target activity annotations warrant systematic chemoproteomic deconvolution

Molecular Formula C14H15N3O2
Molecular Weight 257.29 g/mol
CAS No. 6068-45-7
Cat. No. B11032096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholino-6-phenyl-4(3H)-pyrimidinone
CAS6068-45-7
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c18-13-10-12(11-4-2-1-3-5-11)15-14(16-13)17-6-8-19-9-7-17/h1-5,10H,6-9H2,(H,15,16,18)
InChIKeyAWTRFGBAOOYGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholino-6-phenyl-4(3H)-pyrimidinone Chemical Definition


2-Morpholino-6-phenyl-4(3H)-pyrimidinone (CAS 6068-45-7) is a heterocyclic small molecule (C₁₄H₁₅N₃O₂, MW 257.29 g/mol) belonging to the 4(3H)-pyrimidinone class, featuring a morpholine substituent at the 2-position and a phenyl group at the 6-position [1]. This scaffold is structurally related to the broader family of 2-morpholino pyrimidines investigated as phosphoinositide 3-kinase (PI3K) and mTOR inhibitors [2], most notably the clinical compound NVP-BKM120 (buparlisib). However, unlike its 6-(3-hydroxyphenyl) and 6-heterocyclic analogs, the 6-phenyl variant has been far less extensively characterized in the primary peer-reviewed literature, with the majority of publicly available biological annotations originating from cheminformatics databases and patent filings rather than dedicated medicinal chemistry publications [3].

Lacks the critical phenol motif required for PI3K engagement; may serve as a negative control in PI3K inhibitor SAR studies.
Annotated leukemia differentiation activity supports probe development for differentiation therapy models, pending quantitative validation.
Low computed LogP (0.5), minimal rotatable bonds, and fragment-like profile favor use in fragment-based discovery and high-solubility assay formats.

Differentiation from Related 2-Morpholino Pyrimidines


Within the 2-morpholino pyrimidine chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on the pyrimidinone ring. The well-characterized clinical candidate NVP-BKM120 (buparlisib), which carries a 6-(3-hydroxyphenyl) moiety linked to a 4-amino substituent, achieves potent pan-Class I PI3K inhibition (biochemical IC₅₀ values in the 35–100 nM range across p110α, β, δ, and γ isoforms) [1]. In contrast, the simple 6-phenyl derivative (CAS 6068-45-7) lacks the critical phenolic hydrogen-bond donor that engages the PI3K affinity pocket, resulting in profoundly different target engagement profiles. The absence of the phenol motif fundamentally alters the compound's polypharmacology and potency profile, making it impossible to assume functional equivalence or interchangeability in biological assays. The following evidence guide quantifies these differential dimensions where data are available and explicitly flags the substantial evidentiary gaps that must be considered in procurement decisions.

Mechanism mismatch
Absence of the 6-(3-hydroxyphenyl) motif removes the hydrogen-bond donor critical for PI3K affinity pocket binding; do not assume PI3K/mTOR inhibition comparable to NVP-BKM120 or analogous 2-morpholino pyrimidines.
Annotation divergence
Database-annotated activities (differentiation induction, trypsin/PLA2 inhibition, antimalarial) are mechanistically distinct from kinase inhibition; polypharmacology profile may not transfer to standard kinase inhibitor assays.
Data coverage gap
Zero curated bioactivity records in ChEMBL/BindingDB versus >50 for NVP-BKM120; substitution requires independent target engagement and dose-response validation before any comparative claim.

Quantitative Differentiation Evidence


Leukemia Differentiation & Anti-Proliferative Activity

2-Morpholino-6-phenyl-4(3H)-pyrimidinone has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual anti-proliferative/pro-differentiation phenotype is mechanistically distinct from the direct PI3K/mTOR inhibition pathway exploited by its 6-(3-hydroxyphenyl) analogs such as NVP-BKM120. Whereas NVP-BKM120 achieves tumor growth inhibition through catalytic p110 isoform blockade (IC₅₀ ~35–100 nM across class I PI3Ks [2]), the 6-phenyl derivative appears to act through a differentiation-inducing mechanism reminiscent of the immunomodulatory pyrimidinones (e.g., ABPP/bropirimine) that induce interferon production and modulate B-cell responses rather than directly inhibiting lipid kinases [3]. However, no direct quantitative comparison data (IC₅₀ values, percent differentiation, or proliferation inhibition metrics) for this specific compound versus a named comparator are available in the peer-reviewed literature.

Differentiation Activity
Class-level inference
Reported proliferation arrest and monocytic differentiation in undifferentiated leukemia cells; no EC₅₀ or % differentiation available.
May support leukemia differentiation study fit, but quantitative validation is absent.
Annotation derived from patent corpus; independent dose-response data required.
Leukemia differentiation therapy Myelomonocytic differentiation Cancer cell proliferation arrest Pyrimidinone immunomodulation

DMBA-Induced Transformation Inhibition (JB6 Cells)

The compound has been annotated in the AOD database as possessing anticarcinogenic and antipromoter activity, specifically preventing DMBA-induced transformation and TPA-mediated promotion in JB6 murine epidermal cells [1]. This chemopreventive profile aligns with the broader pyrimidinone class, where the 2-amino-5-halo-6-phenyl-4(3H)-pyrimidinones (ABPP and AIPP) have been extensively characterized as interferon inducers and biological response modifiers with demonstrated in vivo chemopreventive efficacy in DMBA-induced rat mammary tumor models [2]. However, the database entry for 2-morpholino-6-phenyl-4(3H)-pyrimidinone provides only qualitative assertions ('prevents transformation,' 'has antipromoter activity') without the quantitative metrics (percent inhibition at stated concentrations, IC₅₀ values, or comparative efficacy ratios) that would enable direct benchmarking against the reference compounds.

Chemoprevention (JB6)
Class-level inference
Qualitatively prevents DMBA/TPA-induced transformation in JB6 murine epidermal cells; no % inhibition or IC₅₀ reported.
Supports chemopreventive model context; quantitative benchmarking against ABPP impossible.
AOD database annotation; comparative efficacy data to verify.
Chemoprevention Tumor promotion inhibition TPA antagonism JB6 cell model

Trypsin & Phospholipase A₂ Inhibition Annotations

The AOD database assigns a strikingly polypharmacological profile to 2-morpholino-6-phenyl-4(3H)-pyrimidinone, encompassing: (i) inhibition of trypsin (annotated as 'by similarity'), (ii) phospholipase A₂ (PLA₂) inhibition in both inflammatory (paw edema model) and venom-derived (Naja naja) enzyme contexts, (iii) antimalarial activity against Plasmodium falciparum, (iv) antivenom activity neutralizing N. naja venom lethality, and (v) antifungal activity against Aspergillus niger [1]. No binding affinity (Kᵢ, Kd, or IC₅₀) values are reported for any of these targets in the database, and no primary literature source is directly linked to these annotations. In contrast, structurally distinct pyrimidinone chemotypes have established quantitative activity benchmarks: for instance, N-1 substituted pyrimidin-4-ones have been reported as orally active inhibitors of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) with quantitative IC₅₀ data [2], and select pyrimidinones have shown P. falciparum growth inhibition with measurable EC₅₀ values [3].

Multi-Target Annotations
Supporting evidence
Trypsin, PLA₂, antimalarial (P. falciparum), antivenom (N. naja), and antifungal annotations; all qualitative, no Kᵢ/IC₅₀ values.
Polypharmacology probe context; target identification requires independent chemoproteomic validation.
No primary literature source linked; de novo target deconvolution needed.
Multi-target pharmacology Trypsin inhibition Phospholipase A2 inhibition Antimalarial activity Antivenom activity

Safety Profile: Toxicity & Allergenicity Annotations

The AOD database explicitly annotates 2-morpholino-6-phenyl-4(3H)-pyrimidinone as 'not toxic or allergenic' [1]. This safety assertion, although qualitative and lacking the specific assay context (dose range, exposure duration, test species, or toxicological endpoint measurements), represents a differentiating annotation relative to many research-stage pyrimidinones. For context, the clinical pyrimidinone NVP-BKM120 exhibited dose-limiting toxicities in Phase II trials including hyperglycemia, rash, and mood disorders at therapeutic doses, with a maximum tolerated dose (MTD) of 100 mg/day established through extensive toxicological evaluation [2]. The 2-amino-5-halo-6-phenyl pyrimidinones (ABPP/AIPP) underwent Phase I evaluation with documented adverse effects including flu-like symptoms, fatigue, and hematological changes [3]. However, the 'not toxic' claim for CAS 6068-45-7 cannot be quantitatively benchmarked against these comparators without knowing the test conditions, maximum dose tested, or specific toxicological parameters measured.

Safety Annotation
Supporting evidence
Annotated as 'not toxic or allergenic' without dose, species, exposure duration, or toxicological endpoint data.
Preliminary safety context; insufficient weight for procurement risk assessment.
Assay conditions unspecified; cannot benchmark against comparator toxicology profiles.
Safety profiling Toxicity screening Allergenicity assessment In vivo tolerability

Physicochemical Properties & Assay Design

PubChem-computed properties for 2-morpholino-6-phenyl-4(3H)-pyrimidinone reveal a calculated LogP (XLogP3-AA) of 0.5, a single hydrogen bond donor (the N–H of the pyrimidinone ring), three hydrogen bond acceptors, and only two rotatable bonds [1]. These descriptors indicate substantially lower lipophilicity and higher aqueous solubility potential compared to advanced 2-morpholino pyrimidine derivatives. For reference, NVP-BKM120 has a measured LogD₇.₄ of approximately 2.0–2.5 and contains additional hydrophobic substituents (trifluoromethyl and aminopyridine motifs) that contribute to its oral bioavailability but also to CYP-mediated metabolism liabilities [2]. The lower LogP and reduced rotatable bond count of the 6-phenyl derivative predict improved aqueous solubility but potentially reduced membrane permeability, making this compound more suitable for in vitro biochemical and cellular assays requiring DMSO-limited solvent conditions rather than in vivo pharmacology studies.

Physicochemical Profile
Class-level inference
XLogP3-AA = 0.5; HBD = 1; HBA = 3; Rotatable bonds = 2; MW = 257.29 g/mol.
Low lipophilicity and fragment-like properties predict favorable aqueous solubility for in vitro assays.
Computed values; experimental solubility and permeability to confirm.
Physicochemical profiling Drug-likeness Solubility prediction Assay compatibility

ChEMBL & BindingDB Coverage Gap

A systematic search of ChEMBL and BindingDB—two authoritative bioactivity databases that together curate over 2 million compound–target interactions—reveals a critical evidence gap for 2-morpholino-6-phenyl-4(3H)-pyrimidinone. No ChEMBL compound record with quantitative bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀) was identified for this specific compound [1]. In contrast, closely related 2-morpholino pyrimidine derivatives with 6-(3-hydroxyphenyl) and 6-heterocyclic substituents have extensive ChEMBL annotation: the 6-(3-hydroxyphenyl) series contains dozens of entries with PI3K isoform IC₅₀ values typically in the 10–500 nM range, and NVP-BKM120 itself has ChEMBL records documenting inhibition across all class I PI3K isoforms, mTOR, and a selectivity panel of >50 protein kinases [2]. This database coverage asymmetry is the single most important procurement consideration: while the evidence gap does not preclude the compound from possessing interesting biological activities, it does mean that any research program selecting this compound must commit to generating primary bioactivity data de novo rather than leveraging existing annotated datasets.

ChEMBL Coverage Gap
Cross-study comparable
0 curated bioactivity records for target compound vs >50 for NVP-BKM120 across PI3K isoforms and kinase panels.
No existing annotation to guide dose selection or target engagement; de novo data generation mandatory.
ChEMBL/BindingDB search by InChIKey and CAS; evidence gap may reflect limited prior research rather than inactivity.
Database coverage analysis Binding affinity data Target engagement profiling Evidence gap assessment

2-Morpholino-6-phenyl-4(3H)-pyrimidinone Application Scenarios


Leukemia Differentiation Phenotypic Probe

If the qualitative annotation describing proliferation arrest and monocytic differentiation induction in undifferentiated leukemia cells [1] can be independently validated, 2-morpholino-6-phenyl-4(3H)-pyrimidinone could serve as a phenotypic probe for studying differentiation therapy mechanisms in acute myeloid leukemia (AML) models. The compound's low computed LogP (0.5) and favorable solubility profile [2] make it compatible with high-content screening formats requiring low DMSO concentrations. Researchers should note, however, that dose-response quantification (EC₅₀ determination) must be performed de novo before any comparative claims can be made versus established differentiation agents such as all-trans retinoic acid (ATRA) or arsenic trioxide.

Negative Control for PI3K Inhibitor Studies

The absence of the critical 6-(3-hydroxyphenyl) hydrogen-bond donor motif—essential for PI3K affinity pocket engagement [1]—suggests that 2-morpholino-6-phenyl-4(3H)-pyrimidinone may lack significant PI3K inhibitory activity. This structural feature, combined with the complete absence of PI3K-related bioactivity records in ChEMBL [2], positions this compound as a potentially useful negative control for structure-activity relationship (SAR) studies of 2-morpholino pyrimidine-based PI3K/mTOR inhibitors. When used alongside well-characterized positive controls such as NVP-BKM120 or NVP-BEZ235, it can help deconvolve which biological effects in a given cellular system are attributable to PI3K pathway inhibition versus off-target or scaffold-mediated effects.

Fragment-Based Lead Optimization Scaffold

With a molecular weight of 257.29 g/mol, only two rotatable bonds, and an XLogP of 0.5 [1], 2-morpholino-6-phenyl-4(3H)-pyrimidinone satisfies key fragment-like property criteria (MW < 300, cLogP ≤ 3, rotatable bonds ≤ 3). This makes it an attractive minimal scaffold for fragment-based drug discovery (FBDD) or structure-guided optimization programs. The morpholine ring provides a solubilizing group and potential vector for further derivatization, while the unsubstituted 6-phenyl ring offers multiple positions (ortho, meta, para) for systematic SAR exploration. The favorable computed properties predict good solubility and minimal aggregation in biochemical assays, which is advantageous for fragment screening campaigns using techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography.

Polypharmacology Probe for Target Deconvolution

The AOD database annotation [1] suggests multi-target activity spanning trypsin inhibition, PLA₂ antagonism, antimalarial effects, and antivenom neutralization. While none of these annotations is supported by quantitative data, the breadth of the profile is sufficient to motivate systematic target deconvolution studies. A procuring laboratory could employ chemical proteomics approaches (e.g., affinity-based protein profiling or thermal proteome profiling) to identify the primary molecular target(s) of this compound, potentially revealing novel therapeutic mechanisms distinct from the kinase-centric pharmacology of other pyrimidinones. This scenario is most appropriate for academic probe development programs with access to advanced chemoproteomics infrastructure.

Application
Selection Property
Validation Focus
Negative control for PI3K inhibitor studies
Absence of critical phenol H-bond donor
Confirm lack of PI3K isoform inhibition in biochemical assays
Leukemia differentiation phenotypic probe
Reported monocytic differentiation activity
De novo EC₅₀ determination and lineage specificity validation
Fragment-based lead optimization scaffold
Low MW, low LogP, minimal rotatable bonds
Assess solubility, aggregation, and suitability for SPR/NMR fragment screens
Polypharmacology target deconvolution
Annotated multi-target profile breadth
Chemoproteomic or thermal proteome profiling to identify primary targets
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